molecular formula C5HCl2FO2S B6240046 4,5-dichloro-3-fluorothiophene-2-carboxylic acid CAS No. 2166596-87-6

4,5-dichloro-3-fluorothiophene-2-carboxylic acid

Cat. No.: B6240046
CAS No.: 2166596-87-6
M. Wt: 215
InChI Key:
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Description

4,5-Dichloro-3-fluorothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the family of thiophenes. It is characterized by the presence of chlorine and fluorine atoms attached to the thiophene ring, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-3-fluorothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives followed by carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the halogenation and carboxylation processes .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-fluorothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

4,5-Dichloro-3-fluorothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-dichloro-3-fluorothiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-dichloro-3-fluorothiophene-2-carboxylic acid include other halogenated thiophene derivatives, such as:

Uniqueness

What sets this compound apart is the specific combination of chlorine and fluorine atoms on the thiophene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and materials .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-dichloro-3-fluorothiophene-2-carboxylic acid involves the introduction of chlorine and fluorine atoms onto a thiophene ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Thiophene", "Chlorine gas", "Fluorine gas", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 4,5-dichlorothiophene.", "4,5-dichlorothiophene is then fluorinated using fluorine gas in the presence of a catalyst such as cobalt trifluoride to yield 4,5-dichloro-3-fluorothiophene.", "4,5-dichloro-3-fluorothiophene is then carboxylated using sodium hydroxide and carbon dioxide in diethyl ether to yield 4,5-dichloro-3-fluorothiophene-2-carboxylic acid.", "The crude product is then purified by recrystallization from ethanol and neutralization with sodium bicarbonate and hydrochloric acid." ] }

CAS No.

2166596-87-6

Molecular Formula

C5HCl2FO2S

Molecular Weight

215

Purity

95

Origin of Product

United States

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